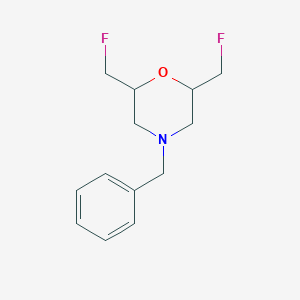
Benzyl 2-(benzyloxy)-4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(benzyloxy)-4-bromobenzoate: is an organic compound that features a benzyl ester group, a benzyloxy group, and a bromine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of 2-hydroxybenzoic acid to introduce a bromine atom at the 4-position.
Esterification: The brominated product is then esterified with benzyl alcohol to form benzyl 2-hydroxy-4-bromobenzoate.
Etherification: Finally, the hydroxyl group is etherified with benzyl chloride in the presence of a base to yield benzyl 2-(benzyloxy)-4-bromobenzoate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination, esterification, and etherification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-(benzyloxy)-4-bromobenzoate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding benzyl 2-(benzyloxy)benzoate.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl 2-(benzyloxy)benzoate.
Substitution: Various substituted benzyl 2-(benzyloxy)benzoate derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-(benzyloxy)-4-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical applications.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs and bioactive molecules. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2-(benzyloxy)-4-bromobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the bromine atom can engage in halogen bonding.
Comparison with Similar Compounds
Benzyl 2-(benzyloxy)benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Benzyl 4-bromobenzoate: Lacks the benzyloxy group, reducing its potential for hydrogen bonding interactions.
2-(Benzyloxy)-4-bromobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness: Benzyl 2-(benzyloxy)-4-bromobenzoate is unique due to the presence of both a benzyloxy group and a bromine atom on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
benzyl 4-bromo-2-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXUVXFAJURAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8106860.png)
![3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one](/img/structure/B8106867.png)
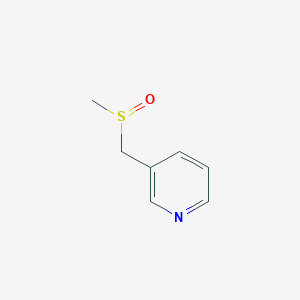
![Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B8106881.png)
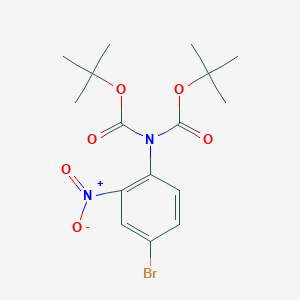
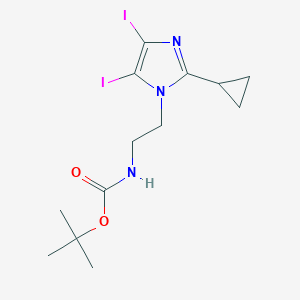
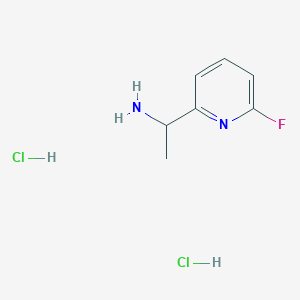
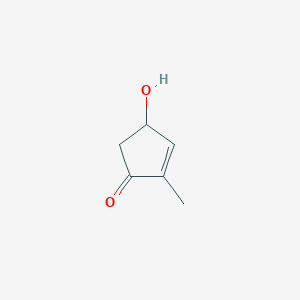
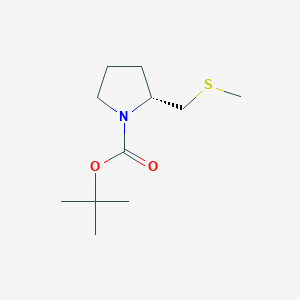
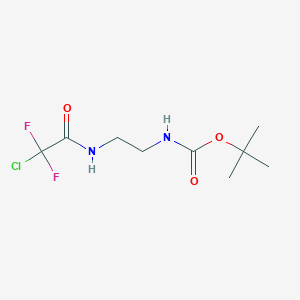

![(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride](/img/structure/B8106954.png)
